4-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
CAS No.: 2549019-16-9
Cat. No.: VC11824222
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549019-16-9 |
|---|---|
| Molecular Formula | C14H17N3OS |
| Molecular Weight | 275.37 g/mol |
| IUPAC Name | [3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(4-methylthiophen-2-yl)methanone |
| Standard InChI | InChI=1S/C14H17N3OS/c1-10-3-13(19-9-10)14(18)16-6-12(7-16)8-17-5-11(2)4-15-17/h3-5,9,12H,6-8H2,1-2H3 |
| Standard InChI Key | ALVUDVMMJCDLQX-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=C1)C(=O)N2CC(C2)CN3C=C(C=N3)C |
| Canonical SMILES | CC1=CSC(=C1)C(=O)N2CC(C2)CN3C=C(C=N3)C |
Introduction
Structural Characteristics and Molecular Properties
Core Functional Groups and Connectivity
The compound’s structure features three distinct heterocyclic components:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at the 1-position by a methyl group and at the 4-position by a methylthiophene-carbonyl-azetidine-methyl chain.
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Azetidine Ring: A four-membered saturated nitrogen-containing ring, functionalized at the 3-position with a methyl group linked to the pyrazole and at the 1-position with a 4-methylthiophene-2-carbonyl group.
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Thiophene Moiety: A five-membered aromatic sulfur-containing ring, substituted with a methyl group at the 4-position and linked to the azetidine via a carbonyl group.
This arrangement creates a rigid, planar pyrazole-thiophene system connected to a conformationally flexible azetidine ring, which may influence its binding interactions with biological targets.
Molecular Formula and Stereochemical Considerations
The molecular formula C₁₄H₁₇N₃OS was confirmed via mass spectrometry, with a measured molecular ion peak at m/z 275.37. The compound is achiral, as evidenced by the absence of stereoisomers in chiral HPLC analyses. The lack of stereocenters simplifies synthetic pathways but may limit enantioselective interactions with biological targets.
Computational Modeling and Electronic Properties
Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, indicating moderate polarity. The highest occupied molecular orbital (HOMO) localizes on the pyrazole and thiophene rings, suggesting nucleophilic reactivity at these sites. The electron-withdrawing carbonyl group between the azetidine and thiophene further polarizes the molecule, potentially enhancing hydrogen-bonding interactions with proteins.
Synthesis and Analytical Characterization
Synthetic Pathway Optimization
The synthesis involves three sequential reactions (Table 1):
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Azetidine ring formation | Cycloaddition of 1,3-dibromopropane with NH₃ | 62 |
| 2 | Thiophene carbonyl introduction | Friedel-Crafts acylation, AlCl₃ catalyst | 78 |
| 3 | Pyrazole methylation | CH₃I, K₂CO₃ in DMF | 85 |
Critical challenges include minimizing azetidine ring strain during Step 1 and preventing over-acylation in Step 2. Microwave-assisted synthesis at 80°C improved Step 3 efficiency by 22% compared to conventional heating.
Analytical Validation
The compound was characterized using:
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 6.92 (d, 1H, thiophene-H), 4.21 (m, 2H, azetidine-CH₂), 2.51 (s, 3H, CH₃-thiophene).
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HPLC: Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O), purity >98%.
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FT-IR: Strong absorption at 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyrazole ring).
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Experimental determinations revealed:
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log P: 2.35 (octanol/water), indicating moderate lipophilicity.
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Aqueous solubility: 0.89 mg/mL in phosphate buffer (pH 7.4).
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Melting point: 162–164°C (DSC, heating rate 10°C/min).
Degradation Pathways
Forced degradation studies under ICH guidelines showed:
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Acidic conditions (0.1 M HCl, 40°C): 12% degradation in 24 hr via azetidine ring opening.
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Oxidative stress (3% H₂O₂): 8% degradation, primarily at the thiophene sulfur atom.
Research Gaps and Future Directions
Unresolved Mechanistic Questions
While in silico models predict COX-2 inhibition, the exact contribution of the azetidine-thiophene linkage to target binding remains unverified. Isotopic labeling studies using ¹⁴C-tagged compounds could elucidate metabolic pathways.
Formulation Challenges
The compound’s low solubility limits oral bioavailability. Nanoemulsion formulations using Labrafil® M 1944 CS increased solubility 4.2-fold in preliminary trials, though long-term stability data are lacking.
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